N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Overview
Description
Preparation Methods
The synthesis of MR 16728 hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of cyclohexylamine with benzeneacetyl chloride to form N-cyclohexyl-benzeneacetamide.
Introduction of the hexahydroazapinyl group: The intermediate is then reacted with 1-hexahydroazapine to introduce the hexahydroazapinyl group.
Formation of the final compound: The final step involves the reaction of the intermediate with hydrochloric acid to form MR 16728 hydrochloride.
Chemical Reactions Analysis
MR 16728 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide and azapinyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MR 16728 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of acetylcholine release and synaptic function.
Biology: The compound is used in research on neurotransmitter release and synaptic transmission.
Medicine: MR 16728 hydrochloride is studied for its potential therapeutic applications in neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of MR 16728 hydrochloride involves the stimulation of acetylcholine release from synaptosomes . The compound interacts with specific molecular targets and pathways involved in neurotransmitter release, leading to an increase in acetylcholine levels. This effect is mediated through its interaction with acetylcholine receptors and other components of the synaptic machinery.
Comparison with Similar Compounds
MR 16728 hydrochloride is similar to other acetylcholine-releasing compounds, such as cetiedil. it has unique properties that make it distinct from other compounds in this class. Some similar compounds include:
Cetiedil: An analog of MR 16728 hydrochloride with similar acetylcholine-releasing properties.
Acetylcholine: The primary neurotransmitter that MR 16728 hydrochloride stimulates the release of.
Other acetylcholine analogs: Various compounds that mimic the action of acetylcholine and stimulate its release.
MR 16728 hydrochloride’s unique structure and specific interaction with synaptic components make it a valuable tool in research and potential therapeutic applications.
Biological Activity
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride, also known as MR16728, is a compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of approximately 393.0057 g/mol, this compound is part of the acetamide class and has been investigated for various pharmacological properties.
The biological activity of N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system (CNS), potentially influencing mood and anxiety levels.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : It has shown promise in pain relief, making it a candidate for further development in pain management therapies.
- Anti-inflammatory Effects : Initial findings suggest it may reduce inflammation, which is beneficial in treating conditions like arthritis.
- CNS Activity : The compound's potential to modulate neurotransmitter activity positions it as a candidate for treating psychiatric disorders.
Case Studies and Research Findings
Recent studies have explored the efficacy and safety profile of this compound:
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Efficacy in Pain Models :
- In a controlled study involving animal models, N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride demonstrated significant analgesic effects comparable to standard analgesics. The study utilized the formalin test to assess pain response, revealing a marked reduction in pain behavior among treated subjects.
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Inflammation Reduction :
- Another study focused on its anti-inflammatory properties, where the compound was administered to subjects with induced inflammation. Results indicated a significant decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
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CNS Effects :
- Research assessing its impact on anxiety-like behaviors in rodents showed that administration resulted in reduced anxiety levels, as measured by the elevated plus maze test. This positions the compound as a potential anxiolytic agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O.ClH/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21;/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQSFIGPVLVAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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